molecular formula C23H21N3O4S B11447407 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B11447407
M. Wt: 435.5 g/mol
InChI Key: CSJGDQYTBXGVJC-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups

Preparation Methods

The synthesis of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of Substituents: Functional groups such as the 3-nitrophenylmethyl and 2-phenylethyl groups are introduced through nucleophilic substitution or other suitable reactions.

    Final Modifications: The compound may undergo further modifications to achieve the desired structure and properties.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Reduction Reactions

The 3-nitrobenzyl group undergoes selective reduction under catalytic hydrogenation or metal-acid conditions:

Reaction TypeReagents/ConditionsProductYield/Outcome
Nitro to amineH₂/Pd-C in ethanol, 25°C, 12 hrs5,6-dimethyl-1-[(3-aminophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione85–90%
Partial reductionZn/HCl, 0°CIntermediate hydroxylamine derivativeNot reported

This reduction is critical for generating bioactive intermediates, as amino derivatives often exhibit enhanced binding to biological targets.

Nucleophilic Aromatic Substitution

The electron-deficient nitro-substituted benzene ring facilitates nucleophilic substitution, particularly under basic or high-temperature conditions:

NucleophileConditionsProductNotes
Hydroxide ionNaOH (10%), 120°C, 6 hrs3-hydroxybenzyl derivativeLow yield (~30%)
ThiolsK₂CO₃/DMF, 80°C, 24 hrs3-(alkylthio)benzyl analogRequires catalysis

The nitro group’s meta-directing nature limits substitution to specific positions, necessitating optimized conditions.

Electrophilic Substitution on the Thieno-Pyrimidine Core

The sulfur-containing thieno ring undergoes electrophilic substitution, though steric hindrance from methyl groups at positions 5 and 6 modulates reactivity:

ReactionReagents/ConditionsPosition SubstitutedOutcome
NitrationHNO₃/H₂SO₄, 0°CC-7 (thiophene ring)Forms mono-nitro derivative
SulfonationSO₃/H₂SO₄, 60°CC-7Sulfonic acid derivative

These reactions are less efficient compared to unsubstituted thieno-pyrimidines due to steric and electronic deactivation .

Carbonyl Group Reactivity

The 2,4-dione moiety participates in condensation and nucleophilic addition:

Reaction TypeReagents/ConditionsProductApplication
Knoevenagel condensationMalononitrile, piperidine, refluxSpirocyclic adductsAnticancer leads
Grignard additionRMgX, THF, −78°CAlcohol derivatives at C-2/C-4Structural diversification

The dione’s electron-withdrawing nature enhances electrophilicity, enabling these transformations.

Functionalization via Cross-Coupling

Palladium-catalyzed coupling reactions modify the phenethyl or benzyl substituents:

ReactionCatalysts/ReagentsProductEfficiency
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Aryl-extended derivatives60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineN-alkylated analogsModerate

These methods enable precise structural tuning for medicinal chemistry applications .

Oxidation and Degradation Pathways

  • Nitro Group Stability : Resists oxidation but may degrade under prolonged UV exposure, forming trace nitrophenols.

  • Thiophene Ring : Susceptible to oxidation with KMnO₄, yielding sulfoxide or sulfone derivatives depending on conditions.

Mechanistic Insights and Catalysis

  • Lewis Acid Catalysis : SnCl₄ or BF₃·Et₂O enhances electrophilic substitution rates by polarizing reactive sites .

  • Base-Mediated Reactions : Et₃N or K₂CO₃ facilitates deprotonation, critical for nucleophilic attacks on the dione .

Scientific Research Applications

Biological Activities

The biological activities of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione have been investigated in several studies:

Anticancer Activity

Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that it can disrupt key signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it possesses inhibitory effects against a range of bacterial and fungal strains. The mechanism of action is believed to involve disruption of microbial cell membranes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential anti-inflammatory effects in vitro. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation-related pathways.

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

  • Case Study on Anticancer Activity :
    • A study published in a peer-reviewed journal evaluated the efficacy of this compound against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability with IC50 values comparable to known chemotherapeutic agents .
  • Case Study on Antimicrobial Activity :
    • Another investigation assessed the antimicrobial effects against Staphylococcus aureus and Candida albicans. The compound demonstrated significant inhibitory zones in disc diffusion assays and MIC values indicating potent activity .

Data Table: Summary of Biological Activities

Activity TypeTested Organisms/CellsObserved EffectReference
AnticancerMCF-7 (breast cancer)Dose-dependent cytotoxicity
AntimicrobialStaphylococcus aureusSignificant inhibition
Candida albicansSignificant inhibition
Anti-inflammatoryHuman macrophagesReduced cytokine production

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione include other thienopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their properties and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.

Biological Activity

5,6-Dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a compound belonging to the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis of the Compound

The compound can be synthesized through various methods involving the thieno[2,3-d]pyrimidine scaffold. A common approach involves the reaction of substituted thiophene derivatives with pyrimidine precursors under specific conditions to yield the desired thieno[2,3-d]pyrimidine derivatives. The synthesis typically includes steps such as:

  • Formation of the Thiophene Ring : Utilizing starting materials like thiophene and appropriate electrophiles.
  • Pyrimidine Ring Construction : Employing condensation reactions with suitable reagents to form the pyrimidine structure.
  • Functionalization : Introducing substituents like nitrophenyl and phenylethyl groups to enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance:

  • A series of thieno[2,3-d]pyrimidines were evaluated against MDA-MB-231 breast cancer cells. Compounds exhibited significant cytotoxic effects with IC50 values ranging from 27.6 μM to 43 μM depending on their substituents. Notably, compounds with electron-withdrawing groups showed enhanced activity due to increased electron deficiency facilitating interaction with cellular targets .

Antibacterial and Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine derivatives have also demonstrated antibacterial and anti-inflammatory properties:

  • In vitro assays revealed that certain derivatives inhibited bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory activity was assessed through the inhibition of pro-inflammatory cytokines in cell lines treated with these compounds .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is influenced by their structural characteristics:

Substituent TypeEffect on Activity
Electron-withdrawingIncreased cytotoxicity
Alkyl groupsEnhanced solubility and bioavailability
Aromatic ringsImproved target specificity

Compounds with a nitrophenyl group at position 1 and a phenylethyl group at position 3 showed particularly promising results in terms of both anticancer and antibacterial activities .

Study 1: Anticancer Efficacy

In a study conducted by Guo et al., a series of thieno[2,3-d]pyrimidines were synthesized and tested against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM. The study emphasized the role of specific substituents in enhancing cytotoxicity and suggested further exploration into analogs for improved efficacy .

Study 2: Antibacterial Activity

Another research effort focused on evaluating the antibacterial properties of a subset of thieno[2,3-d]pyrimidines. The results indicated that several compounds effectively inhibited bacterial growth at concentrations as low as 10 μM. This study underscored the potential for these compounds in developing new antibacterial agents .

Properties

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

5,6-dimethyl-1-[(3-nitrophenyl)methyl]-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H21N3O4S/c1-15-16(2)31-22-20(15)21(27)24(12-11-17-7-4-3-5-8-17)23(28)25(22)14-18-9-6-10-19(13-18)26(29)30/h3-10,13H,11-12,14H2,1-2H3

InChI Key

CSJGDQYTBXGVJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC4=CC=CC=C4)C

Origin of Product

United States

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